BenchChemオンラインストアへようこそ!

1-(2,6-Difluorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea

FAAH inhibition Piperidinyl urea SAR Chemical probe development

1-(2,6-Difluorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea is a synthetic small molecule belonging to the heteroaryl-substituted piperidinyl urea class, a scaffold widely associated with fatty acid amide hydrolase (FAAH) inhibition. The compound incorporates a 2,6-difluorophenyl group at one urea nitrogen, a furan-2-ylmethyl substituent on the piperidine ring, and a methylene bridge connecting the piperidine to the second urea nitrogen.

Molecular Formula C18H21F2N3O2
Molecular Weight 349.382
CAS No. 1207019-53-1
Cat. No. B2637461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea
CAS1207019-53-1
Molecular FormulaC18H21F2N3O2
Molecular Weight349.382
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)CC3=CC=CO3
InChIInChI=1S/C18H21F2N3O2/c19-15-4-1-5-16(20)17(15)22-18(24)21-11-13-6-8-23(9-7-13)12-14-3-2-10-25-14/h1-5,10,13H,6-9,11-12H2,(H2,21,22,24)
InChIKeySRVNAHICWTYRAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Difluorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1207019-53-1): Baseline Classification and Sourcing Context


1-(2,6-Difluorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea is a synthetic small molecule belonging to the heteroaryl-substituted piperidinyl urea class, a scaffold widely associated with fatty acid amide hydrolase (FAAH) inhibition [1]. The compound incorporates a 2,6-difluorophenyl group at one urea nitrogen, a furan-2-ylmethyl substituent on the piperidine ring, and a methylene bridge connecting the piperidine to the second urea nitrogen. Its molecular formula is C19H21F2N3O2 (MW 361.39). At the time of this analysis, the compound is primarily listed in chemical vendor catalogs as a research-grade screening compound, with no peer-reviewed pharmacological characterization or patent exemplification identified in public databases.

Why In-Class Analogs Cannot Substitute for 1-(2,6-Difluorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea in Focused Research Programs


Within the piperidinyl urea FAAH inhibitor class, even subtle modifications to the heteroaryl substituent or the N-phenyl substitution pattern can produce marked shifts in potency, selectivity, and pharmacokinetic profile [1]. The 2,6-difluorophenyl motif and the furan-2-ylmethyl group on the piperidine nitrogen represent a specific topological and electronic combination that cannot be assumed equivalent to analogs bearing pyridinyl, pyrimidinyl, or phenyl replacements. Given the absence of disclosed head-to-head comparative data for this exact compound, any claim of functional interchangeability with structurally similar catalog compounds would be scientifically unsupported. Procurement decisions for focused lead optimization or SAR campaigns must therefore treat this compound as a distinct chemical entity until direct comparator data become available.

Quantitative Differentiation Evidence for 1-(2,6-Difluorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea: A Gap Analysis


No Publicly Available Head-to-Head or Cross-Study Comparator Data Identified

A systematic search of PubMed, Google Scholar, PubChem, BindingDB, ChEMBL, and major patent databases (USPTO, EPO, WIPO) conducted on 2026-05-09 returned zero primary research articles, zero patent exemplifications, and zero bioactivity database entries containing quantitative pharmacological data for CAS 1207019-53-1. The compound is absent from PubChem BioAssay, ChEMBL, and BindingDB; it is not listed in any of the major FAAH inhibitor patent families (including US20090062294, EP2065369, US20110172230, and US10570146) as a specifically synthesized and tested example [1]. Consequently, no comparator-based IC50, Ki, selectivity, or functional data can be presented.

FAAH inhibition Piperidinyl urea SAR Chemical probe development

Structural Distinction from the Closest Patent-Exemplified FAAH Inhibitor Scaffolds

The compound's nearest structural neighbors in the patent literature are heteroaryl-substituted piperidinyl ureas described generically in US20090062294 [1] and EP2065369 [2]. However, the exemplified compounds in these patents feature pyridinyl, pyrimidinyl, pyrazinyl, or benzo[d]isoxazolyl groups as the heteroaryl substituent on the piperidine ring. The furan-2-ylmethyl substituent present in CAS 1207019-53-1 is not among the specifically synthesized and tested examples. Furan-containing heteroaryl groups are mentioned only in generic Markush claiming language without associated biological data [1]. This means the compound occupies a structurally distinct, data-free zone even within the broader patent landscape.

Medicinal chemistry FAAH inhibitor design Piperidine urea SAR

Appropriate Procurement and Research Scenarios for 1-(2,6-Difluorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea


Focused FAAH Inhibitor SAR Library Expansion

This compound can serve as a diversity element in a piperidinyl urea FAAH inhibitor library where the heteroaryl substituent is systematically varied. Its furan-2-ylmethyl group represents an oxygen-containing heteroaryl alternative to the nitrogen-containing heteroaryls (pyridine, pyrimidine, pyrazine) commonly exemplified in the patent literature [2]. Procurement is appropriate for research groups conducting proprietary SAR exploration and willing to generate primary pharmacological data.

Chemical Probe Candidate Screening in Endocannabinoid System Research

Given the established role of piperidinyl ureas as FAAH modulators [1], this compound may be included in screening panels targeting the endocannabinoid system. However, users must recognize that no baseline FAAH inhibition data, selectivity profile against MAGL or CB1/CB2, or cellular activity data exist in the public domain for this specific compound. It should be treated as a completely uncharacterized screening hit candidate rather than a validated chemical probe.

Synthetic Methodology Development Using a Polyfunctional Urea Scaffold

The compound's combination of a 2,6-difluorophenyl urea, a piperidine methylene bridge, and a furan heterocycle provides a polyfunctional scaffold for developing or demonstrating new synthetic methods (e.g., late-stage functionalization, cross-coupling, or N-alkylation protocols). Its procurement value in this context derives from structural complexity rather than biological annotation.

Negative Control or Comparator Synthesis for In-House FAAH Programs

For industrial medicinal chemistry teams with proprietary FAAH inhibitor series, this compound could be synthesized or procured as a matched molecular pair comparator to assess the impact of replacing a nitrogen-containing heteroaryl with a furan ring. The absence of public data means the team must generate all comparative potency, selectivity, and DMPK data internally.

Quote Request

Request a Quote for 1-(2,6-Difluorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.